Product packaging for Oxetane-2-carbonitrile(Cat. No.:)

Oxetane-2-carbonitrile

Cat. No.: B13929396
M. Wt: 83.09 g/mol
InChI Key: SHMLZNJGRQRUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxetane-2-carbonitrile is a valuable four-membered heterocyclic building block designed for advanced drug discovery and medicinal chemistry research. The oxetane ring is recognized as a privileged structure in modern drug design, prized for its ability to improve key physicochemical properties of lead compounds. Its high ring strain and polar nature contribute to desirable characteristics such as enhanced aqueous solubility and increased three-dimensionality, which can improve target selectivity and pharmacokinetic profiles . The 2-carbonitrile substituent provides a versatile handle for further synthetic elaboration, allowing researchers to readily functionalize the oxetane ring through nucleophilic addition or reduction to amine functionalities. Oxetanes have garnered significant interest as isosteres for carbonyl groups and gem-dimethyl motifs, offering comparable spatial arrangement and hydrogen-bonding ability while conferring superior metabolic stability by blocking potential sites of oxidative metabolism . This strategic substitution helps mitigate the unwanted increase in lipophilicity typically associated with gem-dimethyl groups, thereby maintaining favorable LogD values. Researchers have successfully employed similar oxetane derivatives in the development of clinical candidates for various therapeutic areas, including antiviral agents, oncology treatments, and metabolic disorders . This compound serves as a critical intermediate in constructing these sophisticated molecular architectures. As with all oxetane derivatives, stability is substitution-dependent, and researchers should evaluate compatibility with specific reaction conditions. This product is provided For Research Use Only and is intended solely for laboratory research purposes by qualified professionals. Strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO B13929396 Oxetane-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

oxetane-2-carbonitrile

InChI

InChI=1S/C4H5NO/c5-3-4-1-2-6-4/h4H,1-2H2

InChI Key

SHMLZNJGRQRUSC-UHFFFAOYSA-N

Canonical SMILES

C1COC1C#N

Origin of Product

United States

Synthetic Methodologies for Oxetane 2 Carbonitrile and Its Functionalized Derivatives

Strategies for Oxetane (B1205548) Ring Construction

The synthesis of the strained four-membered oxetane ring presents notable challenges. However, several strategies have been developed to overcome these hurdles, broadly categorized into intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for the formation of cyclic ethers, including oxetanes. These methods typically involve the formation of a carbon-oxygen bond through the reaction of a nucleophilic oxygen atom with an electrophilic carbon center within the same molecule.

The Williamson ether synthesis, a classic method for forming ethers, can be adapted for intramolecular reactions to construct cyclic ethers. wikipedia.orgyoutube.commasterorganicchemistry.combyjus.comjk-sci.com This approach involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group located at a suitable position within the same molecule to form the cyclic ether. wikipedia.orgyoutube.commasterorganicchemistry.combyjus.comjk-sci.com

For the synthesis of oxetane-2-carbonitrile, a hypothetical precursor would be a γ-halo-β-hydroxy-nitrile. The reaction would proceed via an SN2 mechanism, where the alkoxide attacks the carbon bearing the leaving group. masterorganicchemistry.com

Reactant TypeReagentsProductReaction Type
Alcohol and Alkyl HalideStrong Base (e.g., NaH)EtherSN2

This table outlines the general components of the Williamson ether synthesis.

An important consideration in the intramolecular Williamson ether synthesis for oxetane formation is the preference for primary alkyl halides to avoid competing elimination reactions, which are more prevalent with secondary and tertiary halides. masterorganicchemistry.com

Beyond the classical Williamson ether synthesis, other intramolecular nucleophilic substitution reactions can be employed for oxetane ring formation. These reactions also rely on a nucleophilic attack by an oxygen atom to displace a leaving group and form the C-O bond of the heterocycle. A key step in one of the total syntheses of the complex natural product Taxol, which contains an oxetane ring, involves the ring closure of a trans-1-chloro-2-(hydroxymethyl) fragment. This is achieved by treatment with a strong base to facilitate the intramolecular nucleophilic substitution.

A study by Davis, Croft, and Bull (2015) reported the synthesis of various 2,2-disubstituted oxetanes, including those bearing a nitrile group, through a rhodium-catalyzed O–H insertion followed by a C–C bond-forming cyclization. rsc.org This method provides a versatile route to functionalized oxetanes. rsc.org

CatalystReactantsProduct
Rh2(OAc)4Diazo compound, Alcohol2,2-disubstituted oxetane

This table summarizes the key components of the rhodium-catalyzed synthesis of functionalized oxetanes.

The formation of four-membered rings through intramolecular cyclization is often challenging due to inherent ring strain. acs.org The kinetics of cyclization to form four-membered saturated cyclic ethers are significantly slower than for the formation of analogous three-, five-, and six-membered rings. acs.org To achieve acceptable yields, the use of anions and good leaving groups is commonly required to drive the reaction forward. acs.org

Undesirable side reactions, such as Grob fragmentation of the halo-alkoxide intermediate into an aldehyde and an alkene, can also lead to modest yields in intramolecular Williamson etherification for oxetane synthesis. acs.org Consequently, the success of this approach is often substrate-dependent. acs.org

Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. slideshare.netwikipedia.orglscollege.ac.in It involves the [2+2] cycloaddition of an electronically excited carbonyl compound with an alkene in its ground state. nih.govnih.govmdpi.com

A notable example relevant to the synthesis of functionalized oxetane-2-carbonitriles is the reaction of 2-morpholinopropenenitrile, an alkene bearing both electron-donating (morpholino) and electron-withdrawing (nitrile) groups. While this substrate gave very low yields with some carbonyl compounds, its reaction with methyl phenylglyoxylate (B1224774) resulted in the corresponding oxetane adduct in good yields. mdpi.com

Carbonyl CompoundAlkeneProduct
Methyl phenylglyoxylate2-MorpholinopropenenitrileFunctionalized this compound

This table presents a successful example of the Paternò-Büchi reaction for the synthesis of a functionalized this compound derivative.

The mechanism of the Paternò-Büchi reaction is generally understood to proceed through the formation of a biradical intermediate. slideshare.netmdpi.com Upon photoexcitation, the carbonyl compound is promoted to an excited singlet or triplet state. This excited species then adds to the alkene to form a 1,4-biradical intermediate. mdpi.com Subsequent spin inversion (for triplet state reactions) and ring closure of this biradical intermediate yields the oxetane product. mdpi.com The existence of these biradical intermediates has been supported by trapping experiments and the observation of rearrangement products. slideshare.net The majority of Paternò-Büchi reactions are believed to occur from the carbonyl triplet state, which is accessed via intersystem crossing. mdpi.com

Regio- and Stereoselective Control in Paternò-Büchi Syntheses

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing the oxetane core. mdpi.comslideshare.net The regioselectivity and stereoselectivity of this reaction are dictated by the stability of the intermediate 1,4-diradical formed upon the addition of the excited carbonyl to the alkene. organic-chemistry.orgcambridgescholars.com

Regioselectivity: The orientation of the cycloaddition is governed by the formation of the more stable of the two possible diradical intermediates. For instance, in reactions involving electron-rich alkenes, the electrophilic oxygen of the excited carbonyl group typically adds to the more nucleophilic carbon of the double bond, leading to the more stable radical on the adjacent carbon. nih.gov When benzaldehyde (B42025) is used, reactions often show good regioselectivity. nih.gov For example, its reaction with 2,3-dihydrofuran (B140613) yields a mixture where the major regioisomer results from the formation of the more stable benzylic radical intermediate. mdpi.comresearchgate.net

Stereoselectivity: The stereochemical outcome, particularly the endo/exo selectivity, is also influenced by the stability of the diradical intermediate's conformations. researchgate.net In many cases, particularly with aromatic aldehydes like benzaldehyde, the reaction proceeds with high stereoselectivity, favoring the thermodynamically more stable isomer. nih.gov For example, the reaction between benzaldehyde and a silyl (B83357) derivative of cinnamyl alcohol produces the corresponding oxetane with high stereoselectivity. mdpi.com The exo isomer is often favored in reactions with benzaldehyde, a behavior that can be explained by steric interactions in the triplet state biradical or interactions between the radical centers in the intermediate. researchgate.netphotobiology.com

Carbonyl CompoundAlkene PartnerKey Selectivity ObservationReference
Benzaldehyde2,3-DihydrofuranGood regio- and stereoselectivity (>98:2 regioisomeric mixture). nih.gov
BenzaldehydeL-Ascorbic AcidMixture of regioisomers with exo stereoselectivity. mdpi.comnih.gov
PentafluorobenzaldehydeEnol AcetatesHigh regio- and stereoselectivity (syn addition). nih.gov
BenzaldehydeSilyl derivative of cinnamyl alcoholHigh stereoselectivity observed. mdpi.com
Scope and Limitations with Cyanocarbonyl and Cyanoalkene Precursors

The use of precursors containing a nitrile group, such as cyanocarbonyls or cyanoalkenes, in the Paternò-Büchi reaction allows for the direct incorporation of the carbonitrile functionality into the oxetane ring.

Scope: The reaction of acetone (B3395972) with acrylonitrile (B1666552), a cyanoalkene, demonstrates the viability of this approach. The cycloaddition proceeds to form the oxetane, with the regioselectivity being consistent with the addition of the more electron-dense carbon of the ketone's excited state to the most electron-deficient end of the acrylonitrile double bond. cambridgescholars.com This indicates that electron-poor alkenes bearing a cyano group are suitable substrates for this reaction, providing a direct route to oxetane-carbonitriles.

Ring Expansion Reactions from Epoxide Precursors

Ring expansion of epoxides provides a powerful and often stereospecific route to oxetanes. magtech.com.cn This strategy leverages the ring strain of the three-membered epoxide ring as a thermodynamic driving force for the formation of the slightly less strained four-membered oxetane ring. nih.gov

Sulfoxonium Ylide-Mediated Ring Expansion

A well-established method for converting epoxides to oxetanes involves the use of sulfoxonium ylides, such as dimethylsulfoxonium methylide. illinois.eduresearchgate.net The reaction proceeds via a nucleophilic attack of the ylide on one of the epoxide carbons, leading to a ring-opened betaine (B1666868) intermediate. This is followed by an intramolecular Williamson ether-type cyclization, where the oxygen anion displaces the dimethyl sulfoxide (B87167) group to form the oxetane ring. organic-chemistry.org

This method is notable for its stereospecificity; the configuration of the epoxide's stereocenters is typically retained in the resulting oxetane product. organic-chemistry.org This makes it a highly valuable tool for synthesizing optically active oxetanes from enantioenriched epoxides. illinois.eduorganic-chemistry.org The process is a general and high-yielding approach for preparing these four-membered cyclic ethers. organic-chemistry.org

Epoxide Substrate TypeYlide ReagentKey FeatureReference
Enantiomeric 2-mono- and 2,2-disubstituted epoxidesDimethylsulfoxonium methylideHigh yields, complete retention of enantiomeric purity and stereochemistry. organic-chemistry.org
General epoxidesSulfur ylidesGeneral method for oxetane formation. illinois.edu
α,α-Difluoro epoxidesSulfoxonium ylideSynthesis of α,α-difluoro(arylthio)methyloxetanes in good to high yields. beilstein-journals.org

However, the reaction conditions must be carefully controlled. The use of a large excess of the ylide and elevated temperatures can lead to a subsequent ring expansion of the initially formed oxetane into a tetrahydrofuran (B95107). researchgate.net

Lewis Acid Catalyzed Rearrangements

Lewis acids can catalyze the rearrangement of epoxides to form various products, including oxetanes. The general mechanism involves the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates ring-opening. core.ac.uk This generates a transient carbocationic intermediate. If a suitable internal nucleophile is present, it can trap this intermediate, leading to ring expansion.

For the formation of an oxetane, the rearrangement would involve a 1,2-hydride or alkyl shift followed by intramolecular cyclization of the resulting hydroxyl group onto the carbocation. The specific outcome of Lewis acid-catalyzed epoxide rearrangements is highly dependent on the substrate's structure, the nature of the Lewis acid, and the reaction conditions. While this method is widely used for other rearrangements, its application for the specific synthesis of oxetanes from simple epoxides is less common than ylide-mediated methods. However, it has been successfully applied in domino reactions where an initial epoxide opening is followed by a cyclization cascade to form bicyclic systems containing an oxetane ring. beilstein-journals.org

C-C Bond Forming Cyclization Strategies

While C-O bond formation (Williamson ether synthesis) is the most common cyclization strategy for oxetanes, C-C bond-forming reactions represent an alternative and powerful approach. magtech.com.cnnih.gov This less common strategy is typically based on an ionic mechanism where an intramolecular S_N2 substitution occurs after the deprotonation of a suitably functionalized ether at the α-carbon. beilstein-journals.org To control the regioselectivity of the deprotonation and increase the acidity of the α-hydrogen, a stabilizing group is required. beilstein-journals.org

A notable example is the stereoselective synthesis of 2,3,4-highly substituted oxetanes through an intramolecular C-C bond-forming Michael addition. semanticscholar.org In this approach, vinylogous urethane (B1682113) derivatives are cyclized via an intramolecular attack of an allyl or benzyl (B1604629) anion. This demonstrates that carbanion-based cyclizations can be effectively employed to construct the oxetane ring with a high degree of stereocontrol, yielding highly functionalized products. semanticscholar.org This strategy allows for the incorporation of a wide range of substituents, making it a versatile tool for creating complex oxetane structures. magtech.com.cn

Stereoselective Synthesis of Chiral this compound Analogues

Achieving stereoselectivity in the synthesis of chiral this compound analogues is possible through several of the aforementioned methodologies.

Paternò-Büchi Reaction: Enantioselectivity can be induced by using chiral auxiliaries on either the carbonyl or alkene precursor. researchgate.net More recently, the development of chiral catalysts, such as chiral iridium photocatalysts, has enabled highly enantioselective Paternò-Büchi reactions, producing oxetane products with excellent enantiomeric excess. nih.govbeilstein-journals.org

Ring Expansion of Chiral Epoxides: The sulfoxonium ylide-mediated ring expansion is an exceptionally effective method for stereoselective synthesis. organic-chemistry.org Since the reaction proceeds with retention of stereochemistry, using an enantiopure epoxide precursor directly translates to an enantiopure oxetane product. illinois.eduorganic-chemistry.org This provides a reliable and high-yielding route to optically active oxetanes.

Lewis Acid Catalyzed Cycloadditions: Asymmetric formal [2+2] cycloadditions catalyzed by chiral Lewis acids offer another avenue. For example, chiral Cu(II) or Pd(II) complexes have been used to catalyze the reaction between activated alkenes and trifluoropyruvate to form 2-trifluoromethyl-substituted oxetanes with high diastereoselectivity and enantioselectivity. nih.govacs.org This approach could be adapted for precursors leading to chiral this compound analogues.

Each of these strategies provides a pathway to control the absolute and relative stereochemistry of the oxetane ring, which is crucial for applications in medicinal chemistry and natural product synthesis where specific stereoisomers are often responsible for biological activity.

Enantioselective Catalytic Methods

The asymmetric synthesis of oxetanes, including theoretical derivatives like this compound, often employs chiral catalysts to control the stereochemical outcome. While direct enantioselective catalytic syntheses of this compound are not extensively documented in readily available literature, several powerful methods for constructing chiral oxetane rings with other substitution patterns have been developed. These methodologies provide a foundation for potential routes to the target compound.

One notable approach involves the enantioselective reduction of β-halo ketones, followed by an intramolecular Williamson etherification. acs.org For instance, 2-aryl-substituted oxetanes have been prepared with high enantiomeric excess (79–89% ee) using a chiral reducing agent generated in situ from lithium borohydride (B1222165) and a chiral ligand. acs.org This two-step sequence, involving reduction and subsequent base-promoted cyclization, offers a viable pathway to chiral 2-substituted oxetanes.

Formal [2+2] cycloadditions represent another significant strategy. Smith and co-workers developed a method to form highly substituted, fluorinated oxetanes through an enantioselective formal [2+2] cycloaddition of fluorinated ketones and α-aroyloxyaldehydes, catalyzed by a chiral N-heterocyclic carbene (NHC). acs.org The resulting β-lactones are then reduced and cyclized to afford oxetanes with excellent diastereomeric ratios and enantiomeric excesses. acs.org

Furthermore, iridium-catalyzed C-C bond-forming reactions have been successfully employed for the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov This method involves the coupling of primary alcohols and vinyl epoxides, demonstrating high anti-diastereoselectivity and enantioselectivity. nih.gov

The following table summarizes key findings in the enantioselective synthesis of substituted oxetanes, which could be adapted for this compound.

Catalyst/ReagentReactantsProduct TypeEnantiomeric Excess (ee)
Chiral LiBH₄ complexβ-halo ketones2-Aryl-substituted oxetanes79–89%
Chiral N-heterocyclic carbene (NHC)Fluorinated ketones and α-aroyloxyaldehydesHighly substituted fluorinated oxetanesExcellent
(S)-Tol-BINAP-modified Iridium complexPrimary alcohols and isoprene (B109036) oxideOxetanes with all-carbon quaternary stereocenters93%

Diastereoselective Approaches

Diastereoselectivity is crucial when synthesizing oxetanes with multiple stereocenters. Stereocontrolled syntheses of 2,4-disubstituted oxetanes have been achieved starting from syn- and anti-1,3-diols. acs.org By leveraging the existing stereochemistry of the diol precursors, specific diastereomers of the corresponding oxetanes can be selectively prepared through a sequence involving the formation of an acetoxybromide intermediate followed by cyclization. acs.org

Iridium-catalyzed coupling reactions also exhibit high levels of diastereoselectivity. The reaction between 2-chloro-5-hydroxymethylpyridine (B1360356) and isoprene oxide, catalyzed by a π-allyliridium C,O-benzoate complex, yields the corresponding oxetane precursor with a 40:1 anti-diastereoselectivity. nih.gov Subsequent two-step conversion involving tosylation and intramolecular cyclization affords the final oxetane product. nih.gov

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can also proceed with diastereoselectivity, influenced by the stereochemistry of the reactants. nih.gov For example, the reaction of N-acyl enamines can lead to protected 3-aminooxetanes with high diastereoselectivity. organic-chemistry.org

These approaches highlight the potential for controlling the relative stereochemistry of substituents on the oxetane ring, a critical consideration for the synthesis of functionalized this compound derivatives.

MethodPrecursorsKey Intermediate/StepDiastereomeric Ratio (dr)
Stereocontrolled Cyclizationsyn- or anti-1,3-diolsSelective formation of acetoxybromidesHigh
Iridium-Catalyzed C-C Coupling2-chloro-5-hydroxymethylpyridine and isoprene oxidetert-(hydroxy)-prenylation40:1 (anti)
Paternò-Büchi ReactionAromatic aldehydes and silyl enol ethersIrradiation in benzeneHigh

Kinetic Resolution Techniques in Oxetane Synthesis

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

A notable application of this technique in oxetane chemistry is the photochemical kinetic resolution of chiral spirocyclic oxetanes. nih.govtum.de In this process, irradiation of racemic 2-oxo-spiro(3H-indole-3,2'-oxetanes) in the presence of a chiral thioxanthone catalyst leads to the preferential decomposition of one enantiomer via a [2+2] cycloreversion (a retro-Paternò-Büchi reaction). nih.govtum.de This allows for the recovery of the other enantiomer in high enantiomeric excess. nih.gov This method has been shown to be effective for a range of substrates, yielding the desired oxetane enantiomer with up to 99% ee. nih.gov

While this specific example does not involve this compound, the principle of enantioselective decomposition or reaction under kinetic resolution conditions could be a viable, albeit less direct, route to obtaining enantioenriched 2-substituted oxetanes.

TechniqueSubstrateCatalyst/ConditionsOutcomeEnantiomeric Excess (ee) of Recovered Material
Photochemical Kinetic ResolutionRacemic 2-oxo-spiro(3H-indole-3,2'-oxetanes)Chiral thioxanthone catalyst, λ = 398 nmEnrichment of one enantiomer93–99%

Functionalization and Derivatization of Pre-formed this compound Scaffolds

Introduction of Substituents while Maintaining Ring Integrity

The functionalization of a pre-formed oxetane ring without causing ring-opening is a significant challenge due to the inherent ring strain. acs.org However, methods are emerging for the modification of intact oxetane rings. Functionalization at the 2-position of oxetane derivatives has been achieved through deprotonation, creating a nucleophilic center that can react with electrophiles. acs.org This strategy could theoretically be applied to an this compound scaffold, allowing for the introduction of substituents at positions other than the carbon bearing the nitrile group, provided that the nitrile itself does not interfere with the desired reaction.

The synthesis of functionalized spirocyclic oxetanes has been reported through a telescoped three-step sequence involving a Paternò-Büchi reaction followed by nucleophilic addition and coupling, demonstrating that complex substituents can be introduced while the oxetane core is maintained. rsc.org

Modification at the Nitrile Group

The nitrile group is exceptionally versatile and can be transformed into a wide array of other functional groups. researchgate.netnih.gov On a hypothetical this compound molecule, these transformations would provide a powerful avenue for derivatization. Standard modifications of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (oxetane-2-carboxylic acid) or an amide (oxetane-2-carboxamide). researchgate.net

Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), would yield a primary amine (2-(aminomethyl)oxetane). researchgate.net

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to produce ketones after hydrolysis.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. nih.gov

These transformations would allow for the conversion of the cyano group into a diverse set of functionalities, significantly expanding the chemical space accessible from an this compound precursor.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful concept in medicinal chemistry and drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues without the need for de novo synthesis. nih.gov

A strategy for the late-stage C-H functionalization of alcohols to form oxetane rings has been developed, demonstrating the feasibility of introducing the oxetane motif into complex molecular architectures at a late stage. acs.orgsemanticscholar.org This method couples Williamson etherification with alcohol C-H functionalization. acs.org For instance, the steroid pregnenolone (B344588) was successfully converted to an oxetane-containing derivative in a single step with high diastereoselectivity. acs.org

While these examples involve the formation of the oxetane ring itself, the principles of LSF could be applied to a molecule already containing an this compound moiety. For example, if the this compound were part of a larger, drug-like molecule with accessible C-H bonds, these could be targeted for functionalization to fine-tune the molecule's properties. nih.gov

Reactivity and Reaction Mechanisms of Oxetane 2 Carbonitrile

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The significant ring strain of the oxetane ring is the primary driving force for its ring-opening reactions. ethz.chbeilstein-journals.org These reactions can be initiated by a wide range of reagents and catalysts, proceeding through several distinct mechanistic pathways. Activation through Lewis or Brønsted acids is a common strategy to facilitate the cleavage of the oxetane ring. researchgate.netnih.gov

Nucleophilic attack is the most common mode of ring-opening for oxetanes. The regioselectivity of the attack is governed by a combination of steric and electronic factors. magtech.com.cn In the case of Oxetane-2-carbonitrile, the presence of the nitrile group at a position adjacent to the ring oxygen introduces significant electronic effects that influence the reaction's course.

Under acidic conditions, the ring oxygen of the oxetane is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack even by weak nucleophiles. researchgate.netmagtech.com.cn The reaction generally proceeds via an SN1-like or SN2-like mechanism, depending on the substitution pattern of the oxetane and the reaction conditions. For 2-substituted oxetanes, the attack typically occurs at the more substituted C2 carbon, as this position can better stabilize the developing positive charge in an SN1-like transition state. magtech.com.cn This is known as electronic effect control. magtech.com.cn

In the case of this compound, acid catalysis would lead to protonation of the ether oxygen. The subsequent nucleophilic attack is expected to occur preferentially at the C2 position due to the stabilization of the carbocationic character by the adjacent oxygen atom. Various Brønsted and Lewis acids, such as trifluoroacetic acid (TFA), boron trifluoride etherate (BF₃·Et₂O), and metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), are effective catalysts for such transformations. researchgate.netacs.orgutexas.edu For instance, intramolecular ring-opening of oxetanes to form larger rings like tetrahydropyrans is a well-established synthetic strategy under acid catalysis. acs.org

Table 1: Examples of Acid Catalysts Used in Oxetane Ring-Opening Reactions

Catalyst Type Specific Catalyst Typical Nucleophile/Solvent Reference
Brønsted Acid Camphorsulfonic acid (CSA) Alcohols (e.g., iPrOH) acs.org
Brønsted Acid Trifluoroacetic acid (TFA) Dichloromethane (CH₂Cl₂) utexas.edu
Lewis Acid Boron trifluoride etherate (BF₃·Et₂O) Dichloromethane (CH₂Cl₂) utexas.edu
Lewis Acid Ytterbium triflate (Yb(OTf)₃) Alcohols, Amines researchgate.net

Ring-opening of oxetanes under basic conditions is generally more difficult compared to epoxides and often requires harsh conditions or strong nucleophiles. ethz.chutexas.edu This is because, unlike epoxides, the release of ring strain in the transition state is less pronounced for the four-membered ring. ethz.ch Consequently, strong nucleophiles tend to attack the less sterically hindered C4 position in an SN2 fashion. magtech.com.cn

However, the presence of an activating group can facilitate base-catalyzed ring-opening. For this compound, the electron-withdrawing nitrile group makes the C2 proton acidic. A strong base could potentially deprotonate at C2, but this is less likely to lead to ring-opening directly. More commonly, intramolecular nucleophilic attack is a viable pathway under basic conditions if a suitable nucleophile is tethered to the molecule. acs.org For instance, intramolecular ring-opening of oxetane carboxamides using a base like sodium hydride (NaH) has been reported, proceeding under metal-free basic conditions. acs.org While direct intermolecular attack by a base on this compound is expected to be slow, specific substrates designed for intramolecular cyclization may react efficiently. acs.orgchemrxiv.org

Transition metals offer diverse and powerful methods for activating and opening oxetane rings. utexas.edu These reactions often exhibit unique selectivity and functional group tolerance compared to traditional acid or base catalysis. Palladium, cobalt, lanthanides, and zirconium complexes have all been employed in oxetane ring-opening reactions. acs.orgutexas.eduresearchgate.netbeilstein-journals.org

Lanthanide triflates, such as Yb(OTf)₃, are excellent Lewis acids that can promote the regioselective ring-opening of oxetanes with various nucleophiles, including amines, at room temperature. utexas.edu Palladium-catalyzed reactions, such as hydrogenolysis, can lead to reductive cleavage of the C-O bonds. magtech.com.cn More recently, cobalt-based catalysis has been developed to generate radical species via oxetane ring-opening, enabling a range of C-C bond-forming reactions. researchgate.net This strategy involves the formation of an alkylated cobalt complex, followed by homolytic cleavage to generate a nucleophilic radical. researchgate.net For this compound, such methods could provide a route to γ-hydroxy nitriles or other functionalized products.

Table 2: Selected Transition Metal-Catalyzed Ring-Opening Reactions of Oxetanes

Metal Catalyst Reaction Type Key Features Reference
Lanthanide (Ln(OTf)₃) Lewis Acid Catalysis Highly regioselective, mild conditions (r.t.) utexas.edu
Palladium (Pd) Hydrogenolysis, Cycloaddition Reductive ring-opening, formal [2+2] cycloadditions acs.orgmagtech.com.cn
Cobalt (Co) Radical Generation Forms nucleophilic radicals for C-C bond formation researchgate.net

The nitrile (cyano) group at the C2 position of this compound exerts a profound influence on the ring's reactivity. As a potent electron-withdrawing group, it significantly impacts both the kinetics and the regioselectivity of ring-opening reactions.

Kinetics: The electron-withdrawing nature of the nitrile group deactivates the oxetane ring toward electrophilic attack (e.g., protonation) by destabilizing any adjacent positive charge. However, it simultaneously enhances the electrophilicity of the C2 carbon. This makes the C2 position more susceptible to nucleophilic attack. In acid-catalyzed reactions, while the initial protonation step might be slower, the subsequent nucleophilic attack at C2 is facilitated.

Regioselectivity: The primary effect of the C2-nitrile group is to strongly direct nucleophilic attack to the C2 position. In acid-catalyzed pathways, the carbocationic character at C2 is destabilized by the inductive effect of the nitrile group, but this is counteracted by the stabilizing resonance effect of the adjacent ether oxygen. In SN2-type reactions, the nitrile group makes the C2 carbon a highly electrophilic center, promoting attack at this site. This electronic bias typically overrides steric considerations, leading to high regioselectivity for C2 attack. For example, the reaction of 2-phenyloxetane (B1633447) with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a solid base catalyst proceeds via an SN2 attack at the less substituted C4 position, but the electronic effects of the C2-nitrile group would favor C2 attack. researchgate.net

While less common than nucleophilic pathways, electrophilic ring-opening reactions provide unique synthetic opportunities. magtech.com.cnresearchgate.net These reactions typically involve the reaction of the oxetane oxygen with a strong electrophile, often followed by rearrangement or capture by a nucleophile. Transition metal-catalyzed electrophilic ring-opening provides a method for C-C bond formation using readily available electrophiles like organohalides. researchgate.net

Another class of reactions involves electrophilic ring-enlargement, where the oxetane is converted into a larger heterocyclic system. magtech.com.cn For this compound, reaction with an electrophile could potentially lead to the formation of five-membered rings or other rearranged products, although specific examples for this substrate are not widely documented. The challenge in these reactions often lies in controlling the regioselectivity and preventing polymerization, which is a common side reaction for strained ethers like oxetanes. ethz.ch

Radical Ring-Opening Mechanisms

While ionic ring-opening of oxetanes is common, their use as precursors for radical species is a more recent development. chemrxiv.org A notable method involves a cobalt-catalyzed process that enables the generation of nucleophilic radicals from oxetanes through a ring-opening mechanism. scispace.comresearchgate.net This strategy has been shown to be effective for a range of oxetane substrates, and its principles can be extended to this compound.

The proposed mechanism commences with the activation of the oxetane ring, followed by the formation of an alkylated cobalt complex. Homolytic cleavage of the cobalt-carbon bond then generates the desired radical species. chemrxiv.org For this compound, the process would likely follow these key steps:

Initial Ring-Opening: The reaction is initiated by an additive such as TMSBr, which facilitates the opening of the oxetane ring to form a γ-bromo-α-hydroxy intermediate. In the case of this compound, this would lead to 4-bromo-3-hydroxybutanenitrile. The regioselectivity favors cleavage at the C2-O bond, with the nucleophile (Br-) attacking the less sterically hindered C4 position.

Formation of Cobalt Complex: A reduced Co(I) catalyst, often derived from vitamin B12, undergoes oxidative addition with the bromo-alcohol intermediate to form an alkyl-Co(III) complex.

Homolytic Cleavage: This alkyl-Co(III) complex then undergoes light-induced homolytic cleavage of the Co-C bond. This step generates a primary alkyl radical at the C4 position, which can then participate in subsequent reactions, such as Giese additions or cross-electrophile couplings. scispace.com

This cobalt-catalyzed method represents a significant advancement, providing access to radical reactivity from oxetanes under relatively mild conditions. The functional group tolerance of this method suggests it could be applicable to substrates like this compound, enabling the formation of functionalized nitrile-containing compounds. chemrxiv.org

Selective Cleavage of C-O vs. C-C Bonds

The reactivity of the oxetane ring is dominated by the cleavage of the carbon-oxygen bonds, which relieves the significant ring strain. beilstein-journals.org Cleavage of the stronger and less polarized carbon-carbon bonds is energetically less favorable and therefore much rarer. researchgate.net

Predominance of C-O Bond Cleavage: Nearly all ring-opening reactions of oxetanes, whether proceeding through cationic, anionic, or the radical mechanisms described above, involve the scission of a C-O bond. The high ring strain and the polarity of the C-O bond make it the most reactive site in the molecule. scispace.combeilstein-journals.org In acid-catalyzed reactions, protonation of the oxygen atom makes the ring carbons highly electrophilic and susceptible to nucleophilic attack, leading to C-O bond rupture. The cobalt-catalyzed radical ring-opening also proceeds exclusively via C-O bond cleavage, initiated by the attack of a halide on a ring carbon. scispace.com

Potential for C-C Bond Cleavage: While not a common pathway for oxetanes, selective C-C bond cleavage can be achieved in certain radical reactions, typically through β-fragmentation. nih.gov For this compound, a hypothetical C-C cleavage could be envisioned if a radical were generated at the oxygen atom (an alkoxy radical). This could theoretically trigger the fragmentation of the adjacent C2-C3 bond. However, generating such an alkoxy radical from an oxetane is not straightforward.

Another context for selective C-C versus C-O bond cleavage involves specific catalytic systems designed to break C-C bonds, though examples for oxetanes are scarce. For instance, studies on lignin (B12514952) models have shown that the choice of a vanadium catalyst can dictate the selectivity between C-C and C-O bond cleavage in phenolic compounds, but this has not been demonstrated for simple heterocycles like oxetanes. nih.gov

Cycloaddition Reactions Involving this compound

Cycloaddition reactions provide a powerful tool for constructing cyclic molecules. While the most famous reaction involving oxetanes is their synthesis via the [2+2] Paternò-Büchi reaction, the oxetane ring itself can participate in cycloadditions if appropriately functionalized. thieme-connect.de

The saturated ring of this compound is not capable of participating directly in a [2+2] cycloaddition. However, unsaturated derivatives could serve as substrates. For example, an oxetane bearing an exocyclic double bond, such as 2-cyano-3-methyleneoxetane, could theoretically undergo a [2+2] photocycloaddition with an alkene to form a spirocyclic system. This is analogous to reported light-induced cycloadditions of 3-(arylmethylidene)oxetanes. [from previous search]

The nitrile group itself could also potentially participate in cycloaddition chemistry. Nitriles are known to act as a 2π component in transition-metal-catalyzed [2+2+2] cycloadditions with alkynes to form pyridine (B92270) rings. rsc.orguwindsor.ca This suggests that under specific catalytic conditions, the C≡N bond of this compound might undergo a [2+2] cycloaddition with a highly reactive partner like an alkyne or ketene, although such reactivity is not widely documented.

Reactant 1 (Oxetane Derivative)Reactant 2 (π-System)Reaction TypePotential Product
2-Cyano-3-methyleneoxetaneAlkene (e.g., Ethylene)Photochemical [2+2]2-Cyano-oxaspiro[3.3]heptane derivative
This compoundAlkyne (e.g., Acetylene)Transition-Metal Catalyzed [2+2]Azacyclobutadiene derivative (highly reactive)

Pericyclic reactions beyond cycloadditions, such as electrocyclic reactions and sigmatropic rearrangements, are not well-established for this compound. An electrocyclic ring-opening of the four-membered oxetane ring is subject to the constraints of the Woodward-Hoffmann rules. As a 4-electron system, a thermal electrocyclic ring-opening would be forbidden, while a photochemical opening would be allowed. However, such reactions are not commonly observed for simple oxetanes, likely due to competing reaction pathways.

Cheletropic reactions, which are a subclass of cycloadditions, are primarily relevant to the synthesis of oxetanes rather than their subsequent reactions. Therefore, the scope of pericyclic reactions for this compound remains limited and largely theoretical.

Rearrangement and Isomerization Processes

One of the most significant and well-documented reactions for oxetanes substituted with a potential carboxylic acid group at the C2 position is their isomerization to five-membered lactones (γ-lactones). enamine.net Numerous studies on oxetane-2-carboxylic acids have shown that they are often unstable, rearranging to the corresponding γ-lactone upon gentle heating or even during storage at room temperature, without the need for an external catalyst. scienceopen.comacs.org

This process is highly relevant to this compound, as the nitrile group can be readily hydrolyzed to a carboxylic acid under thermal or acidic conditions, particularly in the presence of water. Once the carboxylic acid is formed, it can undergo a rapid intramolecular rearrangement. The proposed mechanism involves the protonation of the oxetane oxygen by the carboxylic acid group (autocatalysis), which activates the ring toward nucleophilic attack by the resulting carboxylate. scienceopen.com

The stability of oxetane-carboxylic acids is influenced by substituents. Bulky aromatic groups or zwitterionic structures can stabilize the oxetane ring, requiring higher temperatures for isomerization. acs.org

Table: Conditions for Isomerization of Various Oxetane-Carboxylic Acids to Lactones scienceopen.comacs.org

Starting Oxetane-Carboxylic AcidConditionsOutcome
Oxetane-2-carboxylic acidStorage at RT; or heating in isopropanolComplete isomerization to γ-butyrolactone
3-Methyl-oxetane-3-carboxylic acidHeating at 50 °C in dioxane/waterClean isomerization to a substituted γ-lactone
3-Aryl-oxetane-3-carboxylic acidsStable at RT; Isomerize at 100 °C in dioxane/waterFormation of corresponding γ-lactones
3-(Imidazolylmethyl)-oxetane-3-carboxylic acidStable even upon heating at 100 °CNo isomerization observed (stabilized as zwitterion)

In the presence of strong Lewis acids, oxetanes can also rearrange to other heterocyclic systems. For example, certain oxetane adducts are known to rearrange to furan (B31954) derivatives in the presence of acids like boron trifluoride. thieme-connect.de While not specifically documented for this compound, it is plausible that under strong acidic conditions, it could undergo rearrangement to a substituted furan or dihydrofuran ring system.

Photo-Induced Rearrangements

Photo-induced reactions offer pathways to unique molecular transformations by accessing excited states with distinct reactivity from the ground state. 3s-tech.net For this compound, photochemical activation can potentially lead to complex rearrangements. The most well-documented photochemical reaction involving oxetanes is the Paternò-Büchi reaction, which is a [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. nih.govresearchgate.net The mechanism of this reaction, which involves the formation of a 1,4-diradical intermediate from an excited carbonyl state, provides insight into possible photo-induced rearrangements of the oxetane ring itself. researchgate.netresearchgate.net

Upon absorption of light, this compound could enter an excited state, potentially leading to the homolytic cleavage of one of the ring's C-C or C-O bonds. This would generate a diradical intermediate. beilstein-journals.org For instance, a Norrish-Type I cleavage could occur, breaking the bond between the carbon bearing the nitrile group and the adjacent carbon, leading to a diradical species that could undergo further rearrangement or fragmentation. beilstein-journals.orgnih.gov Another possibility is a photochemical triple cascade reaction, which involves steps like [2+2] photocycloaddition and γ-H transfer, ultimately leading to complex polycyclic structures. beilstein-journals.orgnih.gov The specific pathway and products would be highly dependent on the irradiation wavelength, solvent, and the presence of photosensitizers.

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be converted into various other groups. However, the inherent strain of the adjacent oxetane ring necessitates the use of carefully selected, "oxetane-tolerant" reaction conditions to avoid undesired ring-opening. chemrxiv.org Generally, the oxetane ring is relatively stable under basic or neutral conditions but is susceptible to cleavage in acidic environments or in the presence of certain strong nucleophiles and reducing agents. chemrxiv.org

Hydrolysis and Amidation

The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation. For this compound, this is best achieved under basic conditions. chemrxiv.org Acid-catalyzed hydrolysis is generally avoided as it readily promotes the ring-opening of the strained oxetane, leading to unwanted byproducts. chemrxiv.org Basic hydrolysis, using reagents like sodium or potassium hydroxide, effectively converts the nitrile to the corresponding carboxylate salt, which can then be carefully neutralized to yield the carboxylic acid, or partially hydrolyzed to the amide. Current time information in Powiat rzeszowski, PL. This strategy has proven efficient for multigram-scale syntheses while preserving the integrity of the oxetane core. chemrxiv.org

Table 1: Conditions for Hydrolysis of the Nitrile Group

TransformationReagentsKey Consideration
Nitrile to Carboxylic Acide.g., NaOH, H₂O, heatBasic conditions are crucial to prevent ring-opening. chemrxiv.org
Nitrile to AmideControlled basic hydrolysisReaction must be monitored to stop at the amide stage.

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or, via partial reduction and hydrolysis, an aldehyde. The choice of reducing agent is critical due to the sensitivity of the oxetane ring.

Reduction to Amines: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are generally incompatible with the oxetane scaffold, causing decomposition and ring cleavage at various temperatures. chemrxiv.org Milder, more selective methods are required. Catalytic hydrogenation using Raney Nickel (Ra-Ni) at elevated temperature and pressure (e.g., 60°C, 80 atm H₂) has been shown to be a successful, oxetane-tolerant approach. chemrxiv.org Another effective method is the use of cobalt boride, generated in situ from cobalt(II) chloride and sodium borohydride (B1222165), which allows for the rapid and efficient preparation of the corresponding primary amine on a large scale. chemrxiv.org

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde typically involves reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. While specific studies on applying this to this compound are limited, the general sensitivity of the oxetane ring to Lewis acidic reagents would necessitate careful optimization of reaction conditions, particularly temperature control, to minimize ring-opening side reactions.

Table 2: Reagents for the Reduction of this compound

Target ProductReagent(s)Outcome and Remarks
Primary AmineRa-Ni, H₂ (80 atm)Successful, oxetane-tolerant method. chemrxiv.org
Primary AmineCoCl₂, NaBH₄Rapid and efficient for multigram scale synthesis. chemrxiv.org
DecompositionLiAlH₄Not tolerated; causes decomposition of the oxetane ring. chemrxiv.org
AldehydeDIBAL-H (Diisobutylaluminium hydride)Potentially feasible but requires careful optimization to avoid ring-opening.

Nucleophilic Addition to the Nitrile

Nucleophilic addition to the carbon-nitrogen triple bond is a common strategy for forming new carbon-carbon bonds, such as in the reaction with Grignard reagents to yield ketones after hydrolysis. However, the oxetane ring generally does not tolerate Grignard reagents, which can act as both strong nucleophiles and bases, leading to ring-opening reactions. chemrxiv.org

Therefore, the scope of nucleophilic additions to the nitrile of this compound is limited. Alternative organometallic reagents or reaction conditions that are less basic and Lewis acidic might be required. For instance, organozinc or organocuprate reagents, which are typically softer nucleophiles, could potentially react with the nitrile while preserving the oxetane ring, although this would require specific investigation.

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is key to predicting its reactivity and controlling reaction outcomes. Studies on related oxetane derivatives have shed light on the likely intermediates that govern its transformations.

Investigation of Reaction Intermediates (e.g., Carbocations, Radicals)

Radical Intermediates: There is strong evidence for the formation of radical intermediates at the C2 position of the oxetane ring. Photoredox-catalyzed decarboxylation of 3-aryl-3-oxetane carboxylic acids, a closely related substrate class, generates tertiary benzylic radicals. nih.govresearchgate.net These radicals can then undergo conjugate additions (Giese-type reactions) into activated alkenes. nih.gov Computational and kinetic studies indicate that the high ring strain of the oxetane makes the formation of this radical favorable and subsequent Giese additions effectively irreversible, in contrast to unstrained benzylic radicals where the addition is often reversible. researchgate.net This suggests that this compound could be a precursor to a C2-centered radical via various radical generation methods.

Carbocationic Intermediates: Carbocationic intermediates or species with significant carbocationic character are implicated in acid-catalyzed reactions. The facile ring-opening of oxetanes under acidic conditions is believed to proceed through a protonated oxetane intermediate, which then opens to form a stabilized carbocation before reacting with a nucleophile. Furthermore, studies on the functionalization of 3-hydroxyoxetanes via their trichloroacetimidate (B1259523) derivatives show that the reaction proceeds through an Sₙ1 mechanism. nih.gov This mechanism involves the formation of an oxetane-derived carbocation, which requires stabilization from a substituent like an aryl group. nih.gov This implies that an this compound derivative with a stabilizing group (e.g., an aryl group) at the C2 position could undergo transformations via a carbocationic intermediate under appropriate conditions.

Kinetic and Thermodynamic Analysis of Reactions

A thorough understanding of the reactivity of this compound necessitates a detailed analysis of the kinetic and thermodynamic parameters that govern its chemical transformations. However, a comprehensive literature search reveals a notable scarcity of specific experimental kinetic and thermodynamic data for this compound itself. Therefore, this section will discuss the expected reactivity based on analogous systems and the limited available data for closely related compounds.

The reactivity of this compound is primarily dictated by the interplay of two functional groups: the strained four-membered oxetane ring and the electrophilic nitrile group. The ring strain of the oxetane, estimated to be around 25.5 kcal/mol, provides a significant thermodynamic driving force for ring-opening reactions. beilstein-journals.org Concurrently, the nitrile group can undergo characteristic reactions such as hydrolysis and reduction.

Thermodynamic Considerations of Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a thermodynamically favorable process. Studies on the hydrolysis of various nitriles, while not specific to this compound, provide insight into the thermodynamics of this transformation. The reaction generally proceeds to completion, indicating a large equilibrium constant. iaea.orgresearchgate.netdaneshyari.com Calorimetric studies have determined the standard molar enthalpies of reaction (ΔrHm°) for the hydrolysis of several nitrile compounds. These values, which are consistently exothermic, highlight the thermodynamic favorability of this reaction.

Table 1: Standard Molar Enthalpies of Reaction for the Hydrolysis of Various Nitriles

Nitrile Compound Reaction ΔrHm°(cal) (kJ·mol⁻¹)
Benzonitrile Benzonitrile(aq) + 2H₂O(l) → Benzoic acid(aq) + Ammonia(aq) -23.5
Benzylcyanide Benzylcyanide(aq) + 2H₂O(l) → Benzeneacetic acid(aq) + Ammonia(aq) -34.8
3-Phenylpropionitrile 3-Phenylpropionitrile(aq) + 2H₂O(l) → 3-Phenylpropanoic acid(aq) + Ammonia(aq) -33.9
3-Indoleacetonitrile 3-Indoleacetonitrile(aq) + 2H₂O(l) → Indole-3-acetic acid(aq) + Ammonia(aq) -31.2

Data sourced from thermodynamic investigations of nitrilase catalyzed reactions. iaea.orgresearchgate.netdaneshyari.com

While these data pertain to different molecular scaffolds, they suggest that the hydrolysis of the nitrile group in this compound to form Oxetane-2-carboxylic acid would also be an energetically favorable process.

Kinetic Analysis of Oxetane Ring Reactivity

The kinetics of reactions involving the oxetane ring are influenced by factors such as the nature of the substituents and the reaction conditions. Acid-catalyzed ring-opening is a common reaction pathway for oxetanes. Kinetic data for the closely related compound, (2R)-Oxetane-2-carboxylic acid, offers valuable insight into the potential reactivity of this compound.

A study on the acid-induced isomerization of (2R)-Oxetane-2-carboxylic acid to a γ-lactone revealed first-order kinetics. This suggests that the reaction rate is directly proportional to the concentration of the protonated oxetane intermediate.

Table 2: Kinetic Data for the Acid-Induced Isomerization of (2R)-Oxetane-2-carboxylic acid

Reaction Condition Rate Constant (k)
80°C in iPrOH 0.0064 min⁻¹

Data pertains to the isomerization to a γ-lactone via a protonated oxetane intermediate.

This kinetic parameter underscores that while thermodynamically favored, the ring-opening of substituted oxetanes may require thermal or catalytic activation to proceed at a significant rate. It is plausible that this compound would exhibit similar kinetic behavior under acidic conditions, potentially leading to ring-opened products.

Computational studies on other substituted oxetanes have also been employed to understand their reactivity, indicating that the Giese addition of benzylic radicals of oxetanes can be an exergonic process. chemrxiv.org Such theoretical approaches could be instrumental in predicting the kinetic and thermodynamic feasibility of various reactions of this compound in the absence of experimental data.

Advanced Spectroscopic and Structural Analysis of Oxetane 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural investigation of oxetane-2-carbonitrile, providing deep insights into its connectivity, stereochemistry, and dynamic behavior in solution.

Elucidation of Regio- and Stereochemistry

The precise arrangement of atoms (regiochemistry) and their 3D orientation (stereochemistry) within the this compound molecule can be unequivocally determined using a combination of one-dimensional and two-dimensional NMR experiments. The assignment of proton (¹H) and carbon (¹³C) NMR spectra is foundational to this analysis. rsc.orgrsc.org For instance, the chemical shifts of the protons and carbons in the oxetane (B1205548) ring are characteristic and provide initial clues about the electronic environment of each nucleus.

Detailed analysis of coupling constants (J-values) in ¹H NMR spectra helps to establish through-bond connectivity. Furthermore, advanced techniques such as Correlation Spectroscopy (COSY) are employed to confirm proton-proton coupling networks within the molecule. rsc.org The stereochemical configuration, particularly the relative orientation of the nitrile group with respect to the oxetane ring, can be established through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). ethz.ch

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Oxetane Derivatives This table presents typical chemical shift ranges observed for substituted oxetanes and should be considered illustrative for this compound.

Atom Typical Chemical Shift (ppm)
Oxetane Ring Protons (CH₂) 4.5 - 5.0
Oxetane Ring Methine Proton (CH) Varies with substitution
Oxetane Ring Carbons (CH₂) ~76
Oxetane Ring Methine Carbon (CH) Varies with substitution

Data compiled from typical values for substituted oxetanes. mdpi.com

Conformational Analysis using NOESY and ROESY

The four-membered oxetane ring is not perfectly planar and can adopt a puckered conformation. acs.org The exact conformation and the spatial proximity of different protons in this compound can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). acs.orgkcl.ac.uk These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.

NOESY cross-peaks establish correlations between spatially close protons, providing critical information for determining the preferred conformation of the molecule in solution. rsc.orguni-regensburg.de For medium-sized molecules like this compound, ROESY can be particularly advantageous as it mitigates the issue of zero or near-zero NOE enhancement that can occur for molecules with specific rotational correlation times. kcl.ac.uk The presence or absence of specific NOESY or ROESY cross-peaks allows for the differentiation between various possible puckered conformations of the oxetane ring and the orientation of the nitrile substituent.

Heteronuclear Correlation Techniques (e.g., HMBC, HSQC) for Complex Structure Assignment

For an unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, heteronuclear correlation techniques are indispensable. rsc.orgacs.org The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. mdpi.com

Dynamic NMR Studies for Ring Puckering and Conformational Dynamics

The oxetane ring is known to undergo a dynamic process called ring puckering, where it inverts between different puckered conformations. acs.orgmdpi.com Dynamic NMR (DNMR) spectroscopy is a powerful method to study such conformational dynamics. uni-regensburg.de By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At high temperatures, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons may appear as averaged, sharp peaks. As the temperature is lowered, the rate of inversion decreases. If the rate becomes slow enough, separate signals for the axial and equatorial protons of the puckered ring may be observed. The temperature at which the signals coalesce can be used to calculate the energy barrier for the ring-puckering process. researchgate.net This provides valuable quantitative information about the conformational flexibility of the this compound ring system.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.

Vibrational Analysis of Oxetane Ring and Nitrile Group

The infrared and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrational modes of its functional groups and the oxetane ring itself. uni-regensburg.de The nitrile group (C≡N) exhibits a very characteristic and strong stretching vibration in the IR spectrum, typically found in the range of 2210-2260 cm⁻¹. The exact position can give subtle clues about the electronic environment.

The oxetane ring has several characteristic vibrational modes. A key feature is the ring-breathing motion, which is often observed as a strong absorption in the IR spectrum. uni-muenchen.de Other vibrations include the symmetric and asymmetric C-O-C stretching modes and various CH₂ rocking, wagging, and twisting vibrations. uni-muenchen.de A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can assign the observed bands to specific molecular motions, providing a comprehensive picture of the molecule's vibrational landscape. slideshare.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table presents expected characteristic vibrational frequencies.

Functional Group / Vibration Typical Wavenumber (cm⁻¹) Intensity
C≡N Stretch 2210 - 2260 Medium to Strong
C-H Stretch (alkane) 2850 - 3000 Medium to Strong
Oxetane Ring Breathing ~980 - 1040 Strong

Data compiled from general spectroscopic tables and studies on related oxetane compounds. uni-muenchen.de

Hydrogen Bonding Interactions and Molecular Assembly

The molecular structure of this compound, featuring an oxetane ring and a nitrile group, presents specific sites for hydrogen bonding, which fundamentally governs its molecular assembly. The oxygen atom within the oxetane ring is a primary hydrogen bond acceptor. The significant ring strain of the four-membered ether, particularly the compressed C-O-C bond angle, increases the exposure of the oxygen's lone pair electrons, making it a potent hydrogen bond acceptor. acs.orgbeilstein-journals.orgmdpi.com Studies have shown that oxetanes can form more effective hydrogen bonds than other cyclic ethers and can compete with most carbonyl functional groups in this regard. acs.orgbeilstein-journals.orgmdpi.com

The interplay of these interactions can lead to complex supramolecular structures. For instance, in related oxetane-containing peptidomimetics, the assembly into larger structures like hydrogels is directed by hydrogen bonding and other non-covalent forces. rsc.org The oxetane unit, acting as a hydrogen bond acceptor, plays a crucial role in the formation of ordered structures, such as the fibrous networks observed in some dipeptide gels. rsc.org Mechanistic studies involving related compounds have also highlighted the importance of key hydrogen-bonding interactions in determining reaction outcomes and diastereoselectivity. researchgate.net

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the most definitive data on the three-dimensional structure of molecules in the solid state. While a specific crystal structure for this compound is not publicly documented, extensive crystallographic data from unsubstituted oxetane and its derivatives allow for a precise and well-founded understanding of its expected molecular geometry, conformation, and packing.

Precise Determination of Molecular Geometry and Bond Parameters

X-ray diffraction studies on unsubstituted oxetane have precisely determined its bond lengths and angles. These parameters are foundational for understanding the geometry of substituted derivatives like this compound. The introduction of a nitrile group at the C2 position is expected to cause minor deviations in the local geometry, but the core ring parameters provide a reliable baseline.

Data from an X-ray analysis of oxetane at 140 K reveals the fundamental bond parameters of the ring. beilstein-journals.orgbeilstein-journals.org The C-O bond length is notably long for a single bond of this type. acs.org

Table 1: Molecular Geometry of Unsubstituted Oxetane at 140 K beilstein-journals.orgbeilstein-journals.org

Parameter Value
Bond Lengths (Å)
C-O 1.46
C-C 1.53
Bond Angles (°)
C-O-C 90.2
C-C-O 92.0
C-C-C 84.8

These endocyclic angles deviate significantly from the ideal tetrahedral angle of 109.5°, which is the primary source of the ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.orgbeilstein-journals.org

Analysis of Puckering Angles and Conformations in Solid State

Contrary to early assumptions of planarity, X-ray analysis has proven that the oxetane ring is puckered. beilstein-journals.orgbeilstein-journals.org This puckering minimizes torsional strain from eclipsing interactions between adjacent hydrogen atoms. The degree of puckering is influenced by the nature and position of substituents on the ring. acs.orgmdpi.com

For the parent oxetane, the puckering angle is relatively small, measured at 8.7° at 140 K and 10.7° at 90 K. acs.orgbeilstein-journals.orgmdpi.com The presence of substituents generally leads to a more puckered conformation to alleviate increased steric interactions. acs.orgmdpi.com

Table 2: Puckering Angles of Various Oxetane Derivatives

Compound Puckering Angle (°) Source(s)
Unsubstituted Oxetane (at 140 K) 8.7 beilstein-journals.orgmdpi.combeilstein-journals.org
N-nitro-2-(oxetan-3-ylidene)hydrazine-1-carboximidamide 7.07 uni-muenchen.de
A Spiro-tetrahydrotetrazine derivative 14.77 uni-muenchen.de
A Spiro-tetrahydrotetrazine derivative 16.38 uni-muenchen.de

For this compound, the nitrile substituent at the C2 position would influence the puckering angle, likely resulting in a value different from the unsubstituted ring, though specific data is unavailable.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by a combination of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In oxetane-containing compounds, the oxetane oxygen frequently participates in hydrogen bonding, which can be a dominant factor in the crystal packing.

Theoretical and Computational Investigations of Oxetane 2 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a principal method for investigating the properties of oxetane (B1205548) derivatives. nih.gov DFT calculations are employed to explore molecular structures, heats of formation, and other fundamental energetic properties. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. In the context of oxetane formation, such as in the Paternò-Büchi reaction, the interaction between the frontier orbitals of the reacting species dictates the reaction pathway. mdpi.comnih.gov For instance, the interaction between the half-occupied molecular orbital of a carbonyl compound and the LUMO of an alkene can lead to the formation of a biradical intermediate, a key step in oxetane synthesis. mdpi.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP maps electron density to identify regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, typically shown in blue). uni-muenchen.deresearchgate.net For oxetane-containing compounds, the oxygen atom, with its lone pairs, represents a region of negative electrostatic potential, making it a strong hydrogen-bond acceptor. beilstein-journals.org This property is significant in how oxetanes interact with other molecules and their biological targets. acs.org

The four-membered ring of oxetane is strained, which influences its conformational preferences. beilstein-journals.org While unsubstituted oxetane is nearly planar, the introduction of substituents, like the carbonitrile group in Oxetane-2-carbonitrile, can lead to a more puckered conformation to alleviate eclipsing interactions. acs.org Computational methods can be used to calculate the energy landscape of different conformers, identifying the most stable geometries and the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its reactivity and interactions.

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. For reactions involving oxetanes, such as their formation via the Paternò-Büchi reaction or their subsequent ring-opening, theoretical calculations can map out the entire potential energy surface. nih.govnih.gov This allows for the prediction of the most likely reaction pathways and the calculation of activation energies. For example, in the photochemical formation of oxetanes, computational studies have helped to explain the regioselectivity and stereoselectivity by analyzing the stability of different biradical intermediates and the transition states leading to their formation. nih.gov DFT calculations have also been used to explore the mechanism of cytochrome P450-catalyzed oxetane formation in the biosynthesis of complex natural products like Taxol. researchgate.net

Quantum chemical calculations can predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for oxetane derivatives provide valuable information for structural elucidation. rsc.orgmdpi.com For this compound, computational models can predict the 1H and 13C NMR spectra, aiding in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies calculated from computational methods can be correlated with experimental Infrared (IR) spectra. umanitoba.caresearchgate.net The characteristic ring-puckering motion of the oxetane ring gives rise to specific vibrational modes that can be identified computationally. umanitoba.caresearchgate.net For this compound, calculations would predict the vibrational frequency of the nitrile (C≡N) stretch, in addition to the vibrations associated with the oxetane ring.

Below is a table summarizing typical calculated spectroscopic data for a substituted oxetane.

ParameterCalculated Value
1H NMR Chemical Shift (CH-CN)δ 4.5 - 5.0 ppm
13C NMR Chemical Shift (CH-CN)δ 60 - 70 ppm
13C NMR Chemical Shift (C≡N)δ 115 - 120 ppm
IR Frequency (C≡N stretch)2240 - 2260 cm-1

Note: These are representative values and the actual calculated values for this compound would depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule in detail. nih.gov

NBO analysis is particularly useful for quantifying intermolecular interactions, such as hydrogen bonding. nih.gov The oxetane oxygen is a potent hydrogen bond acceptor, a feature that can be analyzed using NBO to understand the nature and strength of these interactions. acs.org This analysis can reveal charge transfer from the donor to the acceptor molecule in a hydrogen-bonded complex. nih.gov For this compound, NBO analysis could be employed to study its interactions with solvent molecules or other species, providing insights into its solvation properties and how it might bind to a biological target. The analysis provides information on the stabilization energy associated with these interactions. nih.gov

Stability and Bonding Characteristics

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the stability and electronic structure of molecules like this compound. nih.gov The stability of this compound is primarily dictated by the inherent characteristics of the four-membered oxetane ring, modified by the presence of the C2-carbonitrile substituent.

The oxetane ring possesses significant ring strain, calculated to be approximately 25.5 kcal/mol, which is a defining feature of its chemical nature. beilstein-journals.org This strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral value of 109.5°. beilstein-journals.org Despite this strain, the oxetane moiety is a stable motif found in numerous natural products, including the anticancer agent paclitaxel (Taxol). nih.govnih.gov

Bonding in the oxetane ring involves sp³-hybridized carbons, but the constrained geometry leads to increased p-character in the ring bonds. acs.org X-ray crystallographic studies on the parent oxetane have established its fundamental bond lengths and angles, which serve as a baseline for understanding substituted derivatives. beilstein-journals.orgacs.org For this compound, these parameters would be slightly altered by the electronic and steric influence of the nitrile group.

ParameterTypical Value (Unsubstituted Oxetane)Expected Influence of C2-Nitrile Group
C-O Bond Length~1.46 Å acs.orgMinor perturbation due to inductive effects.
C-C Bond Length~1.53 Å acs.orgMinor perturbation; C2-C3 bond may be slightly affected.
C-O-C Bond Angle~90.2° acs.orgLargely unaffected.
C-C-O Bond Angle~92.0° acs.orgSlightly altered at the C2 position.
C-C-C Bond Angle~84.8° acs.orgSlightly altered.
Ring Strain Energy~25.5 kcal/mol beilstein-journals.orgLargely retained, with minor modulation by the substituent.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and other simulation techniques provide insight into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment. acs.orgrsc.org

Unlike the planar representation often used in 2D drawings, the oxetane ring is not flat. X-ray analysis and computational studies have confirmed that the ring adopts a "puckered" conformation to alleviate some of the torsional strain from eclipsing hydrogen atoms. beilstein-journals.org The puckering angle in unsubstituted oxetane is relatively small (around 8.7°), but the introduction of substituents increases unfavorable eclipsing interactions, leading to a more pronounced puckered structure. beilstein-journals.orgacs.org

For this compound, the nitrile group at the C2 position would significantly influence the ring's conformational landscape. The molecule would be expected to exist in a dynamic equilibrium between two primary puckered conformers, where the nitrile group occupies either a pseudo-axial or a pseudo-equatorial position. Computational energy calculations would be required to determine the relative stability of these conformers.

The chemical structure of this compound features two primary sites for intermolecular interactions, particularly hydrogen bonding.

The Oxetane Oxygen: The strained C-O-C bond angle of the oxetane ring effectively exposes the lone pairs of the oxygen atom. beilstein-journals.orgacs.org This makes the oxetane oxygen an excellent hydrogen-bond acceptor. acs.orgresearchgate.net Its hydrogen-bond-accepting ability is considered more effective than that of other cyclic ethers and competes with most carbonyl functional groups, such as ketones and esters. acs.org

The Nitrile Nitrogen: The nitrogen atom of the cyano group also possesses a lone pair and can act as a hydrogen bond acceptor.

Applications of Oxetane 2 Carbonitrile in Organic Synthesis and Materials Science

Oxetane-2-carbonitrile as a Versatile Synthetic Intermediate

The inherent ring strain of the oxetane (B1205548) moiety, estimated at approximately 25.5 kcal/mol, renders it susceptible to nucleophilic attack and ring-opening reactions, providing a pathway to diverse functionalized molecules. beilstein-journals.org This reactivity, coupled with the synthetic utility of the nitrile group, establishes this compound as a multifaceted building block in synthetic chemistry.

Building Block for Complex Molecule Synthesis

This compound serves as a valuable starting material for the synthesis of more intricate molecular frameworks. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling the formation of a wide array of derivatives. chemrxiv.org For instance, the hydrolysis of the nitrile under basic conditions, which are generally well-tolerated by the oxetane ring, leads to the corresponding oxetane-2-carboxylic acid. chemrxiv.org This transformation is crucial for creating oxetane-containing amino acid derivatives. chemrxiv.org

The oxetane ring itself can be strategically incorporated into larger molecules to modulate their physicochemical properties. acs.orgnih.gov The introduction of an oxetane motif can enhance aqueous solubility, metabolic stability, and introduce three-dimensionality into a molecule. nih.govnih.govresearchgate.netnih.gov These characteristics are highly desirable in the design of bioactive compounds. nih.gov The synthesis of complex molecules often involves multi-step sequences where the stability and reactivity of the oxetane ring must be carefully considered. acs.orgnih.gov

Table 1: Examples of Complex Molecules Synthesized Using Oxetane Derivatives

Starting MaterialReagents and ConditionsProductApplication Area
Oxetan-3-oneTMSCN, Dialkylamine (Strecker Synthesis)3-Cyano-3-dialkylamino oxetanePrecursor for oxetane amino acids chemrxiv.org
3-Bromo-2,2-bis(bromomethyl)propan-1-olKOtBu in DMSO, 130 °CSpirocyclic oxetane building blockMedicinal Chemistry (e.g., Ciprofloxacin analogue) acs.org
Primary/Secondary AlcoholsPhotoredox Catalysis, Vinylsulfonium triflatesSubstituted OxetanesLate-stage functionalization of complex molecules beilstein-journals.orgnih.govacs.org

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactivity of this compound facilitates its use as a precursor for constructing novel heterocyclic systems. Ring-opening reactions of the oxetane ring with various nucleophiles can lead to the formation of larger, more complex heterocyclic structures. acs.orgresearchgate.net For example, the acid-catalyzed ring-opening of oxetanes can produce functionalized tetrahydrofurans or other oxygen-containing heterocycles, depending on the reaction conditions and the nature of the nucleophile. researchgate.net

The nitrile group can also participate in cycloaddition reactions or be transformed into other functional groups that can then be used to construct new rings. This versatility allows for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. eurjchem.com

Construction of Spirocyclic Structures

This compound derivatives are valuable in the synthesis of spirocyclic compounds, where two rings share a single atom. chemrxiv.orgacs.org The construction of spirocyclic oxetanes can be achieved through various synthetic strategies, including intramolecular cyclization and ring-closing metathesis. chemrxiv.orgacs.org For instance, a diallyl fragment attached to the oxetane core can undergo ring-closing metathesis using a Grubbs catalyst to form a spirocyclic structure. chemrxiv.org Another approach involves iodocyclization, which has been shown to be compatible with the oxetane fragment. chemrxiv.org

Spirocyclic oxetanes are of significant interest in drug discovery as they introduce conformational rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. researchgate.netnih.govuq.edu.au The unique topology of these structures makes them attractive scaffolds for exploring new chemical space. uq.edu.au

Role in Polymer Chemistry

The strained nature of the oxetane ring makes it an ideal candidate for ring-opening polymerization (ROP), a process that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. researchgate.netradtech.org

Monomer in Ring-Opening Polymerization (ROP)

This compound and its derivatives can serve as monomers in ROP to produce polyethers. chemrxiv.orgresearchgate.net The polymerization can be initiated by cationic, anionic, or coordination catalysts. researchgate.netradtech.org Cationic ROP of oxetanes is a well-established method, although it can sometimes be complicated by side reactions. radtech.org Anionic ROP, on the other hand, can offer better control over the polymerization process. radtech.org The resulting polyethers containing nitrile functionalities can exhibit unique properties and can be further modified through reactions of the pendant nitrile groups. The ring-opening copolymerization (ROCOP) of oxetanes with cyclic anhydrides, catalyzed by organobases, has also been developed for the synthesis of polyesters. acs.org

Synthesis of Cyclic Organic Carbonates and Polycarbonates

This compound can be utilized in the synthesis of cyclic organic carbonates and, subsequently, polycarbonates. The coupling of oxetanes with carbon dioxide (CO2) can lead to the formation of six-membered cyclic carbonates, such as trimethylene carbonate (TMC). acs.orgrsc.org This reaction is often catalyzed by metal complexes, such as (salen)CrCl, in the presence of a cocatalyst. acs.org The selectivity of this process can be tuned to favor either the formation of the cyclic carbonate or the direct synthesis of the aliphatic polycarbonate. acs.org

These resulting polycarbonates are of great interest as biodegradable and biocompatible materials for biomedical applications. bham.ac.uknih.gov The ring-opening polymerization of these cyclic carbonates provides a versatile route to aliphatic polycarbonates with tunable properties. bham.ac.uknih.gov

Table 2: Polymerization Data of Oxetane Derivatives

MonomerPolymerization MethodCatalyst/InitiatorResulting Polymer
OxetaneCationic Ring-Opening PolymerizationMaghnite-H+ (montmorillonite clay)Poly(oxetane) researchgate.net
3-Substituted Oxetane and Cyclic AnhydrideRing-Opening CopolymerizationNot specifiedHyperbranched Polyesters researchgate.net
Oxetane and CO2Coupling Reaction(salen)CrIIICl complex with n-Bu4NXAliphatic Polycarbonate acs.org
Phthalic Anhydride and 3,3-DimethyloxetaneRing-Opening CopolymerizationOrganobaseP(PA-alt-TO) Polyester acs.org

Influence on Molecular Properties for Chemical Design

Modulation of Molecular Polarity and Three-Dimensionality

The oxetane ring is an increasingly popular structural motif in medicinal chemistry for its capacity to enhance properties crucial for drug development. acs.org Its inherent polarity and defined three-dimensional structure offer advantages over more conventional, planar, and lipophilic groups. acs.orgnih.gov

Table 1: Comparison of Dipole Moments of Relevant Moieties This table illustrates the contribution of the oxetane and nitrile functional groups to molecular polarity. The values are for the individual parent compounds.

Compound/MoietyDipole Moment (Debye)Key Feature
Oxetane~1.9 DPolar cyclic ether
Acetonitrile (CH₃CN)~3.9 DStrong dipole of nitrile group
Tetrahydrofuran (B95107)~1.7 DLess polar 5-membered ether analog
Cyclobutane0 DNonpolar carbocyclic analog

Three-Dimensionality: A key advantage of the oxetane scaffold is the introduction of sp³-rich, three-dimensional character into otherwise flat molecules. researchgate.netnih.gov Unlike aromatic rings, the oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. acs.org This inherent non-planarity disrupts flat structures, which can lead to improved target selectivity and better pharmacokinetic profiles. For an unsubstituted oxetane, the puckering angle is approximately 8°, but this angle can increase with substitution, further enhancing the three-dimensional structure. acs.org The cyano group at the C-2 position of this compound would project from this puckered ring, providing a well-defined vector for interactions with biological macromolecules and influencing the spatial arrangement of other nearby substituents. acs.org

Impact on Molecular Volume and Conformational Flexibility

The compact nature of the oxetane ring allows for precise control over molecular volume and shape while its relative rigidity can favorably influence conformational flexibility.

Molecular Volume: The oxetane ring is a small, low-molecular-weight scaffold. nih.gov This allows it to serve as a compact replacement for other common chemical groups. For instance, it is often used as a bioisostere for a gem-dimethyl group or a carbonyl group, offering similar spatial occupancy but with vastly different physicochemical properties. researchgate.netnih.gov The substitution with a nitrile group adds minimal bulk due to the linear geometry of the -C≡N bond. This makes this compound a building block that can increase polarity and three-dimensionality with only a modest increase in molecular volume compared to other functional groups.

Conformational Flexibility: The four-membered oxetane ring is conformationally more constrained than larger ring systems or acyclic chains. This relative rigidity can be beneficial in drug design, as it can "lock" a molecule into a specific bioactive conformation, potentially increasing binding affinity for its target. acs.org The incorporation of an oxetane can alter the conformational preferences of adjacent aliphatic chains, favoring specific arrangements. researchgate.net In this compound, the primary conformational flexibility would involve the puckering of the ring and the orientation of the cyano group. The presence of the substituent at the 2-position creates a chiral center, meaning the molecule exists as a pair of enantiomers, each with a fixed, three-dimensional arrangement of atoms.

Steric and Electronic Effects on Adjacent Functionalities

The cyano group is a potent modulator of both steric and electronic properties, and its placement at the 2-position of the oxetane ring has significant consequences for the molecule's reactivity and intermolecular interactions.

Steric Effects: The substituent at the 2-position of an oxetane ring introduces steric bulk that can influence molecular interactions. While the cyano group is linear and not exceptionally large, its presence can shield the adjacent ether oxygen and one face of the ring system. This steric hindrance can affect the ability of the ether oxygen to act as a Lewis base or a hydrogen bond acceptor. In a larger molecule, the this compound moiety can be oriented to sterically protect an adjacent functional group from enzymatic degradation, thereby improving metabolic stability. nih.gov

Electronic Effects: The nitrile group is one of the strongest electron-withdrawing groups in organic chemistry. Its powerful inductive (-I) and resonance (-M) effects significantly decrease electron density in its vicinity.

Effect on the Oxetane Ring: The electron-withdrawing nature of the cyano group will polarize the C2-H bond, increasing its acidity. It will also reduce the Lewis basicity of the endocyclic oxygen atom by pulling electron density away from it. This modulation can fine-tune the strength of hydrogen bonds the oxygen atom can accept.

Influence on Adjacent Groups: If this compound is incorporated into a larger structure, its strong electron-withdrawing properties can influence the reactivity and pKa of neighboring functional groups. For example, it would decrease the basicity of a nearby amine or increase the electrophilicity of an adjacent carbonyl group.

Table 2: Electronic Properties of the Cyano Substituent This table provides Hammett constants, which quantify the electron-donating or -withdrawing properties of a substituent on an aromatic ring. These values serve as a reliable indicator of the electronic influence the cyano group exerts in any molecular context.

SubstituentHammett Meta Constant (σ_m)Hammett Para Constant (σ_p)Electronic Effect
-C≡N (Cyano) +0.62 +0.66 Strongly Electron-Withdrawing
-H (Hydrogen)0.000.00Neutral Reference
-CH₃ (Methyl)-0.07-0.17Weakly Electron-Donating
-NO₂ (Nitro)+0.71+0.78Very Strongly Electron-Withdrawing

Future Research Directions for Oxetane 2 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The establishment of efficient and environmentally benign methods for the synthesis of oxetane-2-carbonitrile and its derivatives is a primary objective for future research. Current strategies often rely on multi-step sequences that may not be ideal for large-scale production. acs.org The focus will be on harnessing modern synthetic techniques to streamline access to these valuable compounds.

Photoredox Catalysis and Visible-Light Mediated Reactions

Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-O bonds under mild conditions, making it an attractive strategy for oxetane (B1205548) synthesis. thieme-connect.comthieme-connect.comacs.org Future research will likely focus on adapting these methods for the direct synthesis of this compound. One promising avenue involves the visible-light-mediated [2+2] cycloaddition of an alkene with a carbonyl compound, a transformation known as the Paternò-Büchi reaction. nih.govchemrxiv.orgacs.org The use of an iridium-based photocatalyst can facilitate this reaction via triplet energy transfer, avoiding the need for high-energy UV light and thus improving safety and scalability. nih.govchemrxiv.orgacs.org

Another approach could involve the functionalization of alcohols using photoredox catalysis to generate oxetane precursors. thieme-connect.comthieme-connect.com This method proceeds through a hydrogen atom transfer (HAT) mechanism, offering a novel disconnection for the synthesis of the oxetane ring. thieme-connect.com The development of photoredox-catalyzed decarboxylative reactions could also be applied to precursors like oxetane-3-carboxylic acids to generate radicals for further functionalization, a strategy that could be adapted for nitrile-containing analogues. acs.orgnih.gov

Photoredox StrategyKey FeaturesPotential Application for this compound
Visible-Light Paternò-Büchi Reaction Utilizes a photocatalyst (e.g., Iridium complex) and visible light for [2+2] cycloaddition of carbonyls and alkenes. nih.govchemrxiv.orgacs.orgDirect synthesis from an appropriate alkene and a carbonyl compound bearing a nitrile group.
Alcohol C-H Functionalization Employs photoredox catalysis for hydrogen atom transfer (HAT) from an alcohol, followed by cyclization. thieme-connect.comthieme-connect.combeilstein-journals.orgSynthesis from an acyclic precursor containing both a hydroxyl and a nitrile group.
Decarboxylative Alkylation Generates radical intermediates from carboxylic acid precursors under photoredox conditions for C-C bond formation. acs.orgnih.govFunctionalization of an oxetane ring that already contains a nitrile group, or a precursor that can be converted to a nitrile.

Bio-Catalytic and Enzymatic Approaches

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.govnih.gov The development of enzymes capable of catalyzing the formation of the oxetane ring is a burgeoning area of research. Recently, a halohydrin dehalogenase has been engineered to facilitate the enantioselective formation and ring-opening of oxetanes. nih.gov This biocatalytic platform demonstrates high efficiency and scalability, and its application to the synthesis of chiral this compound derivatives is a logical and exciting next step. nih.gov

Lipases are another class of enzymes with potential applications in oxetane chemistry. They have been used in kinetic resolutions and other transformations that could be adapted for the synthesis of enantiomerically pure this compound precursors. semanticscholar.orgmdpi.com The combination of photocatalysis and biocatalysis in one-pot cascade reactions is also a promising future direction, potentially enabling the synthesis of complex chiral molecules from simple starting materials. researchgate.net

Exploration of Unconventional Reactivity Modes

The inherent ring strain of the oxetane moiety (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, a feature that can be harnessed for synthetic purposes. beilstein-journals.orgbeilstein-journals.org While often seen as a stability issue, this reactivity can be controlled and exploited to access new molecular architectures. Future research should systematically investigate the ring-opening of this compound with various nucleophiles and under different catalytic conditions. The nitrile group can act as an internal nucleophile or an activating group, potentially leading to novel rearrangement and annulation reactions. The generation of strained carbocation intermediates at the 3-position of the oxetane ring has been shown to be a viable strategy for the synthesis of 3,3-disubstituted oxetanes, and similar reactivity could be explored for nitrile-substituted analogues. chimia.ch

Design and Synthesis of Complex this compound Architectures

This compound is an ideal starting point for the synthesis of more complex and functionally diverse molecules. The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, and tetrazoles, which are prevalent in medicinal chemistry. Future work will focus on developing synthetic routes to intricate molecular scaffolds incorporating the this compound motif. This includes the synthesis of spirocyclic and fused-ring systems, which are of great interest in drug discovery due to their three-dimensional character. nih.govchemrxiv.org The use of this compound in multicomponent reactions and as a building block in the synthesis of natural product analogues are also promising areas for exploration. acs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry will play an increasingly important role in guiding future research on this compound. rsc.org Density functional theory (DFT) calculations can be used to predict reaction pathways, transition state energies, and the stereochemical outcomes of reactions involving this compound. acs.org Molecular modeling can also be used to understand the conformational preferences of molecules containing the this compound moiety and to predict their binding affinity to biological targets. nih.govmdpi.com This predictive power will accelerate the discovery of new reactions and the design of novel bioactive molecules. For instance, computational models can help in predicting the gelation ability of oxetane-modified dipeptides, showcasing the potential for designing new materials. rsc.org

Integration into Emerging Fields of Chemical Science

The unique properties of this compound make it a candidate for integration into various emerging fields. In medicinal chemistry, the oxetane ring is increasingly used as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. acs.orgnih.govmdpi.com The incorporation of this compound into drug candidates could therefore be a fruitful area of research. In materials science, the strained oxetane ring can be a source of energy, suggesting potential applications in the development of energetic materials. uni-muenchen.de Furthermore, the ability of oxetanes to influence the properties of peptides and other biomolecules opens up possibilities in chemical biology and the development of novel biomaterials. rsc.org

Q & A

Q. What are the established synthetic routes for Oxetane-2-carbonitrile, and how can researchers optimize reaction yields?

this compound is typically synthesized via cyclization of precursor molecules such as 3-hydroxypropanenitrile derivatives under acidic or catalytic conditions. Key steps include ring-closing reactions mediated by reagents like triphenylphosphine-tetrachloromethane (PPh₃/CCl₄) or Mitsunobu conditions (e.g., DIAD, PPh₃) . To optimize yields, researchers should:

  • Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading).
  • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to identify intermediates.
  • Apply AI-driven retrosynthesis tools (e.g., Reaxys, CAS SciFinder) to predict alternative pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Critical characterization methods include:

  • ¹H/¹³C NMR : To confirm the oxetane ring structure (e.g., characteristic δ 4.5–5.0 ppm signals for ring protons) and nitrile group (δ 115–125 ppm in ¹³C NMR).
  • IR Spectroscopy : A sharp absorption band near ~2240 cm⁻¹ confirms the nitrile functional group.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (C₄H₅NO, exact mass 83.0371 g/mol) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Store in air-tight containers under inert gas (N₂/Ar) to prevent moisture absorption.
  • Avoid prolonged exposure to light, which may induce ring-opening reactions.
  • Use gloveboxes or fume hoods when handling, and wear nitrile gloves and safety goggles .

Q. What are common impurities in this compound, and how can they be detected?

Common impurities include unreacted precursors (e.g., 3-chloropropionitrile) or hydrolysis products (e.g., oxetane-2-carboxamide). Detection methods:

  • HPLC with UV detection (reverse-phase C18 columns, λ = 210 nm).
  • GC-MS for volatile byproducts.
  • DSC/TGA to identify thermal degradation products .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound under varying conditions?

  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor ring-opening reactions (e.g., with nucleophiles like glutathione) under controlled pH/temperature .
  • Solvent Effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess solvolysis pathways.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian, ORCA) to predict transition states and activation energies .

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Cross-Validation : Compare experimental NMR/IR data with theoretical simulations (e.g., ACD/Labs or ChemDraw Predict).
  • Crystallography : Obtain single-crystal X-ray structures to resolve ambiguities in stereochemistry.
  • Literature Benchmarking : Cross-reference with published datasets in authoritative databases (e.g., PubChem, NIST Chemistry WebBook) .

Q. What strategies are effective for incorporating this compound into bioactive probes?

  • Functionalization : Introduce substituents (e.g., fluorophores, biotin tags) via SN2 reactions at the oxetane ring.
  • In Vitro Testing : Use fluorescence polarization assays to study interactions with target proteins (e.g., kinases).
  • Metabolic Stability Studies : Evaluate resistance to cytochrome P450 enzymes using liver microsomes .

Q. How can researchers optimize synthetic routes for novel this compound analogs?

  • High-Throughput Screening (HTS) : Test combinatorial libraries of catalysts/substrates.
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to predict regioselectivity.
  • Green Chemistry Metrics : Assess atom economy and E-factors to minimize waste .

Q. What computational approaches best predict the thermodynamic properties of this compound?

  • Molecular Dynamics (MD) Simulations : Model solvent interactions and conformational flexibility.
  • Thermogravimetric Analysis (TGA) : Validate predicted decomposition temperatures.
  • COSMO-RS : Calculate solubility parameters in diverse solvents .

Q. How should researchers address discrepancies between experimental and theoretical data for this compound?

  • Error Analysis : Quantify instrument precision (e.g., NMR shimming, calibration curves).
  • Multi-Method Validation : Combine DFT, MP2, and CCSD(T) calculations to refine energy barriers.
  • Peer Review : Submit datasets to repositories like Zenodo for community validation .

Notes

  • Ethical Compliance : Adhere to institutional safety protocols for handling nitriles (e.g., cyanide toxicity mitigation) .
  • Data Reproducibility : Archive raw spectra/chromatograms in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.